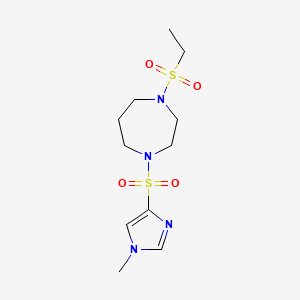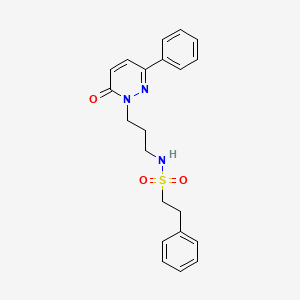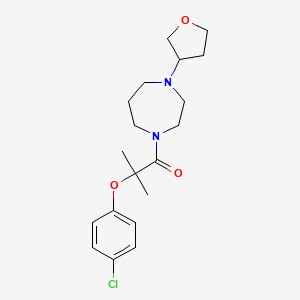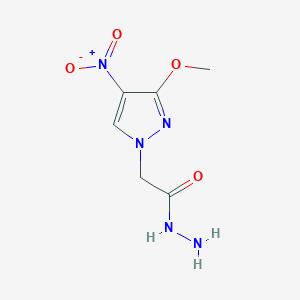![molecular formula C10H11ClO5S B2579190 Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate CAS No. 18944-99-5](/img/structure/B2579190.png)
Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate” is a chemical compound with the molecular formula C10H11ClO5S . It has an average mass of 278.709 Da and a monoisotopic mass of 278.001556 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl ester group attached to a phenyl ring, which is further substituted with a chlorosulfonyl group and a methoxy group .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
- Research Context: The study by Coleman et al. (2000) discusses the metabolism of chloroacetamide herbicides in human and rat liver microsomes. Compounds like acetochlor, alachlor, butachlor, and metolachlor were analyzed for their metabolic pathways and potential carcinogenicity.
- Potential Application: Understanding the metabolism of these herbicides can provide insights into the environmental and health impacts of similar compounds, including Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate.
- Reference: (Coleman et al., 2000).
Soil Reception and Activity of Herbicides
- Research Context: Banks and Robinson (1986) investigated the impact of wheat straw and irrigation on the reception and activity of herbicides like acetochlor, alachlor, and metolachlor in soil.
- Potential Application: This study's findings could be relevant for understanding the environmental behavior of this compound, especially in agricultural settings.
- Reference: (Banks & Robinson, 1986).
Production of Phenylacetic Acid Derivatives
- Research Context: Varma et al. (2006) studied the production of phenylacetic acid derivatives by Curvularia lunata, highlighting the synthesis of compounds with potential antimicrobial and antioxidant activities.
- Potential Application: This research might provide a basis for exploring the synthesis and applications of similar compounds, including this compound, in pharmaceutical or agricultural products.
- Reference: (Varma et al., 2006).
Metolachlor and Alachlor Breakdown in Aquatic Systems
- Research Context: Graham et al. (1999) explored the transformation of metolachlor and alachlor in aquatic systems, analyzing their breakdown products and transformation pathways.
- Potential Application: Insights from this study could be useful for environmental risk assessments of related compounds, including this compound, particularly in water bodies.
- Reference: (Graham et al., 1999).
Safety and Hazards
“Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate” is classified as a dangerous compound. It has hazard statements H302, H314, H315, H319, H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
methyl 2-(2-chlorosulfonyl-5-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-15-8-3-4-9(17(11,13)14)7(5-8)6-10(12)16-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEBPHZBDNEOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579110.png)
![(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2579111.png)
![N,N'-(piperazine-1,4-diylbis(propane-3,1-diyl))bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2579113.png)

![benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2579115.png)




![3-(2-methoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2579127.png)
